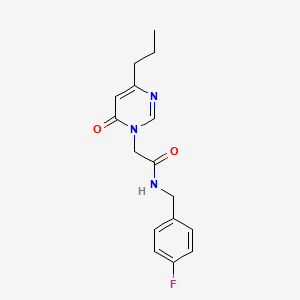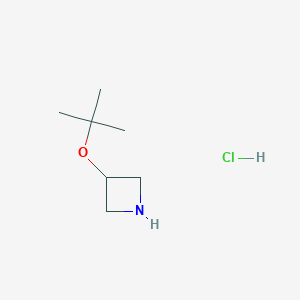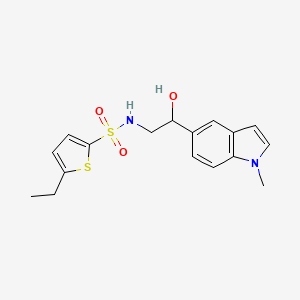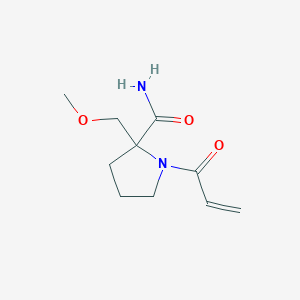![molecular formula C14H13F6NO B2906803 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine CAS No. 2061358-30-1](/img/structure/B2906803.png)
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine is a compound that features both a trifluoromethyl group and a benzoyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves the introduction of trifluoromethyl groups into the piperidine ring and the benzoyl moiety. One common method involves the use of trifluoromethyl ketones as intermediates. These ketones can be synthesized through various methods, including the trifluoromethylation of aromatic compounds using reagents like Umemoto’s reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl and benzoyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs with improved metabolic stability and pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased lipophilicity and stability
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzoyl group can participate in various binding interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Trifluoromethyl-piperidine: A simpler analog with only one trifluoromethyl group attached to the piperidine ring.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group, used as intermediates in various synthetic processes.
Uniqueness
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine is unique due to the presence of both a trifluoromethyl group and a benzoyl group, which confer distinct chemical and physical properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO/c15-13(16,17)10-4-6-21(7-5-10)12(22)9-2-1-3-11(8-9)14(18,19)20/h1-3,8,10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQSPCXJDCGFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2906723.png)
![3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2906724.png)



![N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2906730.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2906733.png)
![4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2906735.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2906739.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2906743.png)
